![molecular formula C17H16N2OS3 B2735024 1-(5-methylthiophen-2-yl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one CAS No. 379239-28-8](/img/structure/B2735024.png)
1-(5-methylthiophen-2-yl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(5-methylthiophen-2-yl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one is a useful research compound. Its molecular formula is C17H16N2OS3 and its molecular weight is 360.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(5-methylthiophen-2-yl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one (referred to as compound A) is a complex organic molecule with potential biological activities that have garnered interest in pharmacological research. This article synthesizes the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Compound A features a unique structure comprising a thiophenyl group and a thia-diazatricyclo framework, contributing to its potential biological activities. The presence of sulfur in its structure suggests possible interactions with biological systems through redox reactions or coordination with metal ions.
Anticancer Properties
Research indicates that compounds similar to A, particularly those containing thiophenes and diazatricyclo structures, exhibit significant anticancer properties:
- Mechanism of Action : Compounds with similar scaffolds have been shown to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. For instance, a study on substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives demonstrated their ability to act as dual inhibitors of PI3Kα and mTOR, leading to reduced proliferation in various cancer cell lines (A549, MCF-7, HeLa) with IC50 values ranging from 0.20 µM to 1.25 µM .
Antiangiogenic Activity
Compound A may also possess antiangiogenic properties. Similar compounds have been shown to inhibit vascular endothelial growth factor (VEGF) signaling pathways, crucial for angiogenesis:
- Experimental Evidence : In vitro studies demonstrated that certain thiophene derivatives inhibited VEGF-induced cell proliferation and migration in human umbilical vein endothelial cells (HUVECs). This inhibition was linked to decreased expression of matrix metalloproteinases (MMPs), which are essential for extracellular matrix remodeling during angiogenesis .
Study 1: In Vivo Antitumor Efficacy
In a mouse model of Lewis lung carcinoma, compounds structurally related to A exhibited a significant reduction in tumor growth by approximately 60% without adverse effects on the host's weight. Immunohistochemical analyses revealed decreased microvessel density and lower proliferative indices in treated tumors compared to controls .
Study 2: Dual Inhibition Mechanism
A recent study highlighted the synthesis and evaluation of novel triazine derivatives that showed enhanced inhibition of both PI3Kα and mTOR pathways. The most promising derivative demonstrated a ten-fold improvement in mTOR inhibition compared to standard inhibitors . This suggests that compound A may share similar mechanisms of action due to its structural components.
Data Tables
Activity | IC50 Values (µM) | Cell Lines Tested |
---|---|---|
PI3Kα Inhibition | 0.20 | A549 |
mTOR Inhibition | 48 | A549 |
Antiangiogenic Activity | N/A | HUVEC |
Eigenschaften
IUPAC Name |
1-(5-methylthiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS3/c1-10-6-7-14(22-10)12(20)8-21-16-15-11-4-2-3-5-13(11)23-17(15)19-9-18-16/h6-7,9H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRVRCDCEPFFEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.